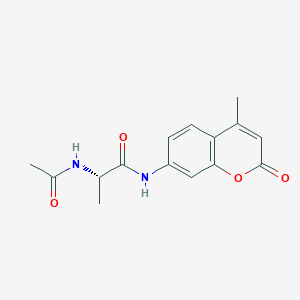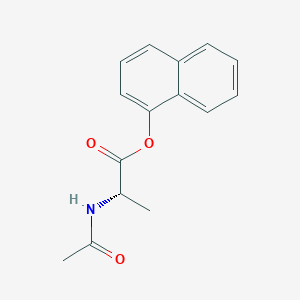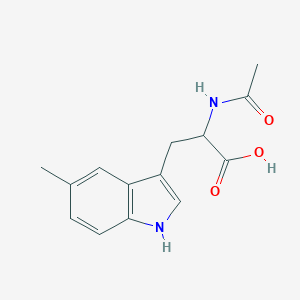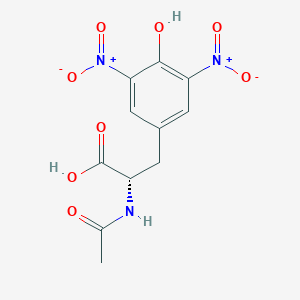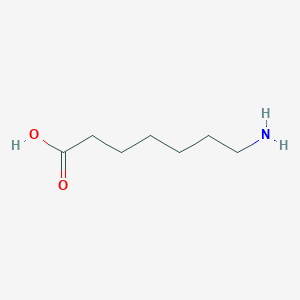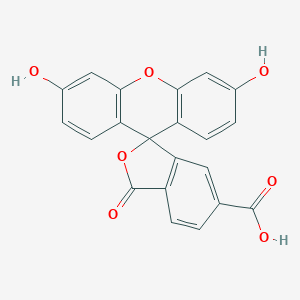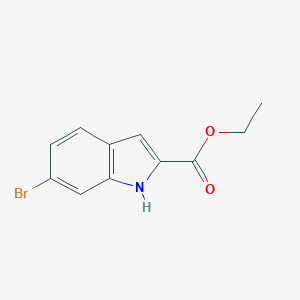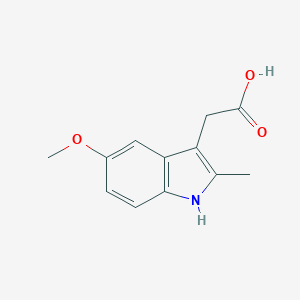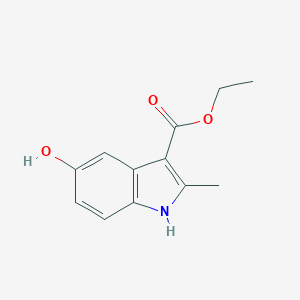
4-(ヒドロキシメチル)安息香酸
概要
説明
4-(Hydroxymethyl)benzoic Acid is an intermediate in the synthesis of Eprosartan, a prototype of the imidazoleacrylic acid angiotensin II receptor antagonists used as an antihypertensive agent . Its molecular formula is C8H8O3 .
Synthesis Analysis
4-(Hydroxymethyl)benzoic Acid (HMBA) is synthesized from HMFA and ethylene catalyzed by Sn-BEA . In another study, the crystallization behaviors of 4-(hydroxymethyl) benzoic acid (p-HMBA) crystal were investigated with poly(vinylpyrrolidone) (PVP) by combining experiments and molecular simulations .
Molecular Structure Analysis
The molecular structure of 4-(Hydroxymethyl)benzoic Acid is represented by the formula C8H8O3. It has a molecular weight of 152.147 Da and a monoisotopic mass of 152.047348 Da .
科学的研究の応用
医薬品研究における結晶化修飾剤
4-(ヒドロキシメチル)安息香酸 (p-HMBA) は、特にポリ(ビニルピロリドン) (PVP) などの添加剤の存在下での結晶化挙動の修飾における役割について研究されてきました。 この研究は、添加剤が薬物設計および開発にとって重要な結晶形態にどのように影響するかを理解するために不可欠です .
バイオテクノロジープロセス
4-ヒドロキシ安息香酸誘導体を使用したバイオテクノロジープロセスの開発に重点を置いた研究が数多く行われています。 これらの取り組みは、微生物経路を通じて付加価値製品を合成することを目指しており、この化合物がプラットフォーム中間体としての汎用性を強調しています .
電気化学的酸化
この化合物は、プラズモン増強電気化学的酸化を含む研究で使用されてきました。 例えば、金ナノ粒子電極上での 4-(ヒドロキシメチル)安息香酸の電気酸化に関する研究は、高度酸化プロセスに関する洞察を提供することができます .
化学的安全性と取扱い
研究用のみ (RUO) ガイドラインは、4-(ヒドロキシメチル)安息香酸に関連付けられており、研究環境での安全性と取扱い手順の重要性を強調しています。 この側面は、ラボの管理と規制への準拠にとって重要です .
化学品の供給と入手可能性
ミリポアシグマなどの化学薬品サプライヤーからの 4-(ヒドロキシメチル)安息香酸の入手可能性は、詳細な製品仕様を備えており、科学研究用途での幅広い使用をサポートしています .
作用機序
In a study investigating the influence of additives on crystal morphology, it was found that the morphology of p-HMBA was modified from rod to block in the presence of PVP. The inhibition effect of PVP on axial direction growth was much stronger than that on the radial direction. Molecular dynamics simulations revealed that the nucleation rate of p-HMBA crystal was inhibited due to the hydrogen-bonding interaction between PVP and p-HMBA molecules .
Safety and Hazards
When handling 4-(Hydroxymethyl)benzoic Acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended. All sources of ignition should be removed and personnel should be evacuated to safe areas .
将来の方向性
生化学分析
Biochemical Properties
4-(Hydroxymethyl)benzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. One of the key interactions involves its role as a substrate for certain oxidoreductases, which catalyze the oxidation of the hydroxymethyl group to a carboxyl group. This reaction is crucial in the metabolism of aromatic compounds. Additionally, 4-(Hydroxymethyl)benzoic acid can interact with binding proteins that facilitate its transport within the cell, ensuring its availability for metabolic processes .
Cellular Effects
The effects of 4-(Hydroxymethyl)benzoic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress responses. By modulating the activity of specific enzymes, 4-(Hydroxymethyl)benzoic acid can affect gene expression and cellular metabolism. For instance, its presence can lead to the upregulation of antioxidant enzymes, thereby enhancing the cell’s ability to manage reactive oxygen species .
Molecular Mechanism
At the molecular level, 4-(Hydroxymethyl)benzoic acid exerts its effects through several mechanisms. It can bind to specific active sites on enzymes, either inhibiting or activating their function. For example, it may act as a competitive inhibitor for enzymes involved in the synthesis of aromatic amino acids, thereby regulating their production. Additionally, 4-(Hydroxymethyl)benzoic acid can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Hydroxymethyl)benzoic acid can vary over time. The compound is relatively stable under standard storage conditions, but its activity can diminish over prolonged periods due to gradual degradation. In in vitro studies, the long-term exposure of cells to 4-(Hydroxymethyl)benzoic acid has been shown to result in adaptive responses, such as the increased expression of detoxifying enzymes. In in vivo studies, the compound’s effects on cellular function can also change over time, with potential long-term impacts on metabolic pathways .
Dosage Effects in Animal Models
The effects of 4-(Hydroxymethyl)benzoic acid in animal models are dose-dependent. At low doses, the compound may exhibit beneficial effects, such as enhanced antioxidant activity and improved metabolic function. At higher doses, it can lead to toxic effects, including oxidative stress and cellular damage. Studies have shown that there is a threshold dose beyond which the adverse effects become pronounced, highlighting the importance of dosage regulation in therapeutic applications .
Metabolic Pathways
4-(Hydroxymethyl)benzoic acid is involved in several metabolic pathways, particularly those related to the degradation of aromatic compounds. It can be metabolized by enzymes such as monooxygenases and dehydrogenases, which convert it into intermediates that enter the central metabolic pathways. These reactions often require cofactors such as NADH or FADH2, which facilitate the transfer of electrons during the oxidation process. The compound’s involvement in these pathways can influence metabolic flux and the levels of various metabolites .
Transport and Distribution
Within cells, 4-(Hydroxymethyl)benzoic acid is transported and distributed by specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution is crucial for its availability to participate in metabolic reactions and to exert its biochemical effects. Additionally, its interaction with binding proteins can affect its stability and prevent its premature degradation .
Subcellular Localization
The subcellular localization of 4-(Hydroxymethyl)benzoic acid is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, such as the mitochondria or the endoplasmic reticulum. The localization of 4-(Hydroxymethyl)benzoic acid can influence its activity and function, as it may interact with different sets of enzymes and proteins depending on its location within the cell. This spatial regulation is essential for the compound’s role in cellular metabolism and signaling .
特性
IUPAC Name |
4-(hydroxymethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,9H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYFPDXEIFBNKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184111 | |
| Record name | 4-(Hydroxymethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3006-96-0 | |
| Record name | 4-(Hydroxymethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3006-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Hydroxymethyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003006960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Hydroxymethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Hydroxymethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(HYDROXYMETHYL)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z28L8STHD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details

























Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 4-(Hydroxymethyl)benzoic acid be synthesized from renewable resources?
A1: Yes, 4-HMBA can be synthesized from 5-(hydroxymethyl)furoic acid (HMFA), a platform chemical derived from biomass, through a Diels-Alder reaction with ethylene. This reaction is typically catalyzed by Lewis acidic molecular sieves such as Sn-Beta or Zr-Beta. [, ]
Q2: What are the advantages of synthesizing 4-(Hydroxymethyl)benzoic acid from biomass?
A2: Synthesizing 4-HMBA from biomass offers a renewable alternative to traditional petroleum-based routes for producing terephthalic acid (PTA), a monomer used in polyethylene terephthalate (PET) production. This approach aligns with the growing demand for sustainable and environmentally friendly chemical production methods. [, ]
Q3: How is 4-(Hydroxymethyl)benzoic acid used in polymer synthesis?
A3: 4-HMBA can be used as an initiator in the synthesis of poly(ϵ-caprolactone) prepolymers. These prepolymers can be further reacted to produce high molecular weight poly(ester-anhydride)s, a class of biodegradable polymers with potential applications in drug delivery and tissue engineering. []
Q4: Are there challenges in using 4-HMBA as an initiator for polymerization?
A4: While 4-HMBA can be used successfully, other initiators like 4-hydroxybenzoic acid and adipic acid have been found to produce less satisfactory results in poly(ϵ-caprolactone) prepolymer synthesis. []
Q5: What is the electrochemical behavior of 4-(Hydroxymethyl)benzoic acid?
A5: 4-HMBA undergoes electrochemical oxidation, with gold (Au) demonstrating the lowest onset potential for catalyzing this reaction in alkaline electrolytes compared to nickel (Ni) and platinum (Pt). [, ] Interestingly, Pt, a conventionally good electrocatalyst for alcohol oxidation, does not catalyze the electrooxidation of 4-HMBA under alkaline conditions. []
Q6: What are the products of 4-(Hydroxymethyl)benzoic acid electrooxidation?
A6: The electrochemical oxidation of 4-HMBA on a gold working electrode yields 4-carboxybenzaldehyde and terephthalic acid as the main products. [, ]
Q7: Can plasmonic effects enhance the electrochemical oxidation of 4-HMBA?
A7: Yes, electrodeposited gold nanoparticles (Au NPs) on indium tin oxide (ITO) can enhance the electrochemical oxidation of 4-HMBA under green and red LED light illuminations due to the plasmonic effects of the Au nanostructures. This enhancement is attributed to the broad absorption of the Au nanostructures in the visible and near-infrared range. []
Q8: Have computational methods been used to study 4-HMBA synthesis?
A8: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the mechanism of 4-HMBA synthesis from ethylene and HMFA catalyzed by Sn-BEA zeolites. [, , ] These studies provided insights into the preferred reaction pathways and the role of the Sn active site in stabilizing the transition state of the Diels-Alder reaction.
Q9: Can the computational models predict the effect of different catalysts on the Diels-Alder reaction?
A9: Yes, computational studies have shown that the choice of metal in the active site of the zeolite catalyst significantly influences the reaction barrier for the Diels-Alder reaction. For instance, replacing Sn with Ti in the active site leads to the highest reaction barriers. []
Q10: Beyond catalyst selection, can computational methods be used to further optimize 4-HMBA synthesis?
A10: Yes, QM/MM simulations have been used to investigate the influence of solvents and the effects of active site structures on the reaction barriers in 4-HMBA synthesis. This information can guide the design of more efficient catalysts and reaction conditions for the production of 4-HMBA. []
Q11: Are there other applications of 4-HMBA in organic synthesis?
A11: 4-HMBA is utilized in solid-phase peptide synthesis. It acts as a linker, anchoring the peptide to a solid support, enabling the synthesis of diverse bombesin analogs with modifications at the C-terminus. This approach facilitates the creation of libraries of peptides with varying biological activities. []
Q12: Does 4-HMBA have any known biological activity?
A12: While not a primary focus of the provided research, two isoflavones, 4',7-dihydroxyisoflavone and 4',5,7-trihydroxy-7-methoyisoflavone, isolated alongside 4-HMBA from the endophyte HCCB00189, exhibited cytotoxicity against A549 and LoVo tumor cells. This finding suggests potential avenues for further exploration of 4-HMBA and related compounds in medicinal chemistry. []
Q13: Has 4-HMBA been identified in natural sources?
A13: 4-HMBA was found in the leaf extracts of Rhynchosia capitata, a plant known for its allelopathic effects. While its specific role in this context requires further investigation, this finding highlights the potential ecological relevance of 4-HMBA. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


